Ammonium perfluorohexyl ethylphosphates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium perfluorohexyl ethylphosphates is a chemical compound that belongs to the class of perfluorinated compounds. These compounds are known for their unique properties, such as high thermal and chemical stability, hydrophobicity, and oleophobicity. This compound is primarily used as a surfactant in various industrial and consumer applications due to its ability to reduce surface tension and form stable emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium perfluorohexyl ethylphosphates typically involves the reaction of perfluorohexylethanol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions: Ammonium perfluorohexyl ethylphosphates can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorohexyl ethylphosphates with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different alkyl or halogen groups .
Scientific Research Applications
Ammonium perfluorohexyl ethylphosphates has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of firefighting foams, coatings, and textiles due to its hydrophobic and oleophobic properties
Mechanism of Action
The mechanism of action of ammonium perfluorohexyl ethylphosphates primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of stable emulsions and the dispersion of hydrophobic substances in aqueous solutions. At the molecular level, the perfluorinated tail interacts with hydrophobic surfaces, while the ammonium and phosphate groups interact with water, facilitating the formation of micelles and other structures .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Comparison: Ammonium perfluorohexyl ethylphosphates is unique compared to these similar compounds due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. Unlike PFOA and PFOS, which have been restricted due to their bioaccumulative and toxic nature, this compound is designed to be less bioaccumulative and more environmentally friendly .
Properties
CAS No. |
1764-95-0 |
---|---|
Molecular Formula |
C16H12F26NO4P |
Molecular Weight |
807.20 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P.H3N/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);1H3 |
InChI Key |
BAAWZFPSXYDFPY-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.